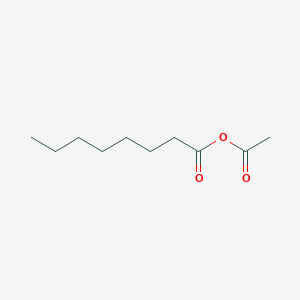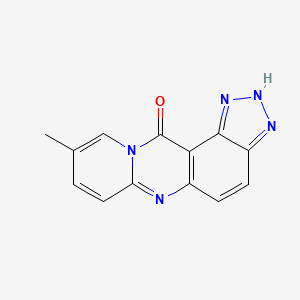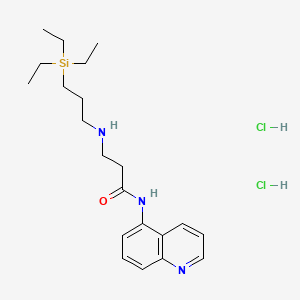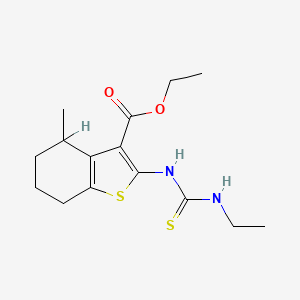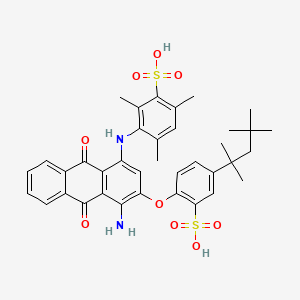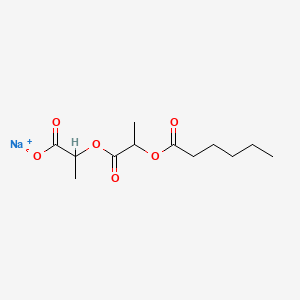
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a carboxyethoxy group, a methyl group, and a hexanoate group. Its chemical properties make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate typically involves multiple steps. One common method includes the reaction of hexanoic acid with 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s unique structure allows it to bind to active sites on enzymes, altering their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl propanoate
- Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl butanoate
- Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl pentanoate
Uniqueness
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate is unique due to its specific hexanoate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
42566-88-1 |
|---|---|
Formule moléculaire |
C12H19NaO6 |
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
sodium;2-(2-hexanoyloxypropanoyloxy)propanoate |
InChI |
InChI=1S/C12H20O6.Na/c1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15;/h8-9H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1 |
Clé InChI |
AMJZVHHOVFFTOM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


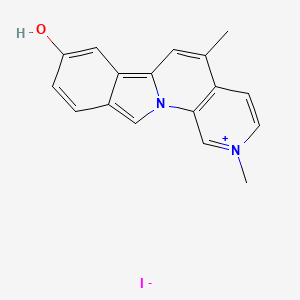

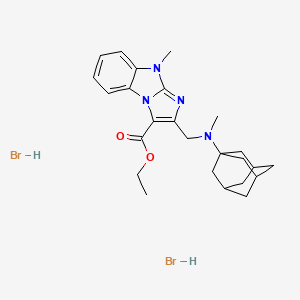
![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
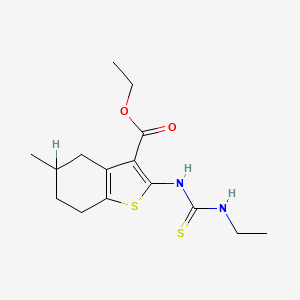

![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
